Methyl 2-formyl-6-hydroxyisonicotinate
Description
Methyl 2-formyl-6-hydroxyisonicotinate is a pyridine derivative featuring a methyl ester group at position 4, a formyl (-CHO) substituent at position 2, and a hydroxyl (-OH) group at position 6. Its molecular structure (inferred from nomenclature) suggests a polar, reactive compound due to the electron-withdrawing formyl and hydroxyl groups. Pyridine derivatives like this are often intermediates in pharmaceutical synthesis or ligands in coordination chemistry. The formyl group enhances reactivity, making it suitable for condensation or nucleophilic addition reactions, while the hydroxyl group contributes to hydrogen bonding and acidity.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
methyl 2-formyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-6(4-10)9-7(11)3-5/h2-4H,1H3,(H,9,11) |
InChI Key |
CCDIRYRECHGQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-hydroxyisonicotinate typically involves the esterification of 2-formyl-6-hydroxyisonicotinic acid. One common method includes the reaction of 2-formyl-6-hydroxyisonicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-carboxy-6-hydroxyisonicotinic acid.
Reduction: Methyl 2-hydroxymethyl-6-hydroxyisonicotinate.
Substitution: Methyl 2-formyl-6-alkoxyisonicotinate.
Scientific Research Applications
Methyl 2-formyl-6-hydroxyisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-hydroxyisonicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-formyl-6-hydroxyisonicotinate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Property Comparison


*Inferred formula based on substitution patterns.
Key Observations
Substituent Effects Formyl vs. Hydroxy/Methyl Groups: The formyl group in this compound increases electrophilicity compared to the hydroxyl or methyl groups in analogs like Methyl 2-hydroxy-6-methylisonicotinate. This makes the former more reactive in nucleophilic reactions. Hydrogen Bonding: The 6-hydroxy group enhances solubility in polar solvents (e.g., water or methanol) compared to the 6-methyl group in Methyl 2-hydroxy-6-methylisonicotinate.
Physicochemical Properties
- Polarity : this compound is expected to exhibit higher polarity than its methyl-substituted analog due to the formyl and hydroxyl groups. This aligns with trends observed in methyl esters, where electronegative substituents increase polarity.

- Acidity : The hydroxyl group at position 6 likely has a lower pKa (more acidic) than hydroxyl groups in less electron-deficient environments, as seen in methyl salicylate (pKa ~9.8).
Applications Synthetic Intermediates: The formyl group in this compound positions it as a precursor for Schiff base ligands or heterocyclic scaffolds, similar to how methyl salicylate is used in fragrance and pharmaceutical synthesis. Biological Activity: Diterpenoid esters like sandaracopimaric acid methyl ester exhibit antimicrobial properties, suggesting that pyridine-based esters could be explored for similar roles.
Research Findings and Gaps
- Synthetic Routes : Methyl 2-hydroxy-6-methylisonicotinate () is synthesized via esterification and substitution, a pathway that could be adapted for the target compound by introducing formyl groups via Vilsmeier-Haack reactions.
- Stability Challenges : Formyl groups are prone to oxidation, necessitating stabilized storage conditions, as seen in volatile organic compounds like methyl salicylate.
- Data Limitations : Direct experimental data (e.g., melting point, solubility) for this compound is absent in the evidence, highlighting a need for further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

